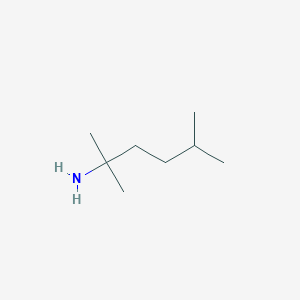

2,5-Dimethylhexan-2-amine

Beschreibung

2,5-Dimethylhexan-2-amine (CAS: 1184033-97-3) is a branched aliphatic amine with the molecular formula C₈H₁₉N and an average molecular mass of 129.247 g/mol . Its structure features a tertiary amine group at position 2 and methyl substituents at positions 2 and 5 of the hexane backbone, conferring steric hindrance and influencing its reactivity. The compound is synthesized via palladium-catalyzed cross-coupling reactions, yielding a light yellow oil with a modest efficiency of 19% .

This amine is primarily utilized in organic synthesis, such as in the preparation of derivatives like 3-((2,5-dimethylhexan-2-yl)amino)benzonitrile, which has applications in pharmaceutical research . Analytical characterization often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity in detecting low-concentration amines in complex matrices .

Eigenschaften

Molekularformel |

C8H19N |

|---|---|

Molekulargewicht |

129.24 g/mol |

IUPAC-Name |

2,5-dimethylhexan-2-amine |

InChI |

InChI=1S/C8H19N/c1-7(2)5-6-8(3,4)9/h7H,5-6,9H2,1-4H3 |

InChI-Schlüssel |

PETDUUBILQESSE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC(C)(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhexan-2-amine typically involves the alkylation of ammonia or primary amines with alkyl halides. One common method is the reductive amination of ketones or aldehydes with ammonia or amines, followed by reduction with hydrogen or other reducing agents .

Industrial Production Methods: Industrial production of 2,5-Dimethylhexan-2-amine often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium or platinum to facilitate the reduction of intermediate compounds under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethylhexan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amine to corresponding oxides or other oxidized products.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: Alkyl halides or sulfonyl chlorides under basic conditions

Major Products Formed:

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylhexan-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, catalysts, and other functional materials

Wirkmechanismus

The mechanism of action of 2,5-Dimethylhexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Amines

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2,5-dimethylhexan-2-amine and related compounds:

Key Observations:

- Steric and Electronic Effects : The tertiary amine in 2,5-dimethylhexan-2-amine reduces nucleophilicity compared to primary/secondary amines like 1,5-dimethylhexyl(methyl)amine, impacting reaction kinetics .

- Functional Group Diversity : Methoxmetamine and DOx derivatives incorporate aromatic/heterocyclic moieties, enabling π-π interactions and distinct pharmacological profiles absent in aliphatic amines .

- Analytical Challenges: Aliphatic amines (e.g., 2,5-dimethylhexan-2-amine) require advanced LC-MS/MS methods due to low volatility and lack of chromophores, whereas aromatic amines (e.g., DOx) are detectable via immunoassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.